2-isocyanato-5-(trifluoromethyl)thiophene
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Overview
Description
2-isocyanato-5-(trifluoromethyl)thiophene is a chemical compound with the molecular formula C6H2F3NOS. It is characterized by the presence of an isocyanate group (-N=C=O) and a trifluoromethyl group (-CF3) attached to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isocyanato-5-(trifluoromethyl)thiophene typically involves the reaction of 2-amino-5-(trifluoromethyl)thiophene with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
2-amino-5-(trifluoromethyl)thiophene+phosgene→this compound+HCl
The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions
2-isocyanato-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Substitution Reactions: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
2-isocyanato-5-(trifluoromethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development due to its ability to form stable urea and carbamate linkages.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-isocyanato-5-(trifluoromethyl)thiophene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic sites in biological molecules, leading to the formation of stable covalent bonds. This reactivity is exploited in drug development to create compounds with specific biological activities. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-isocyanato-5-(trifluoromethyl)phenyl: Similar structure but with a phenyl ring instead of a thiophene ring.
2-chloro-5-(trifluoromethyl)phenyl isocyanate: Contains a chloro group instead of an isocyanate group.
2-fluoro-5-(trifluoromethyl)phenyl isocyanate: Contains a fluoro group instead of an isocyanate group.
Uniqueness
2-isocyanato-5-(trifluoromethyl)thiophene is unique due to the presence of both an isocyanate group and a trifluoromethyl group on a thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
1301606-02-9 |
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Molecular Formula |
C6H2F3NOS |
Molecular Weight |
193.1 |
Purity |
95 |
Origin of Product |
United States |
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